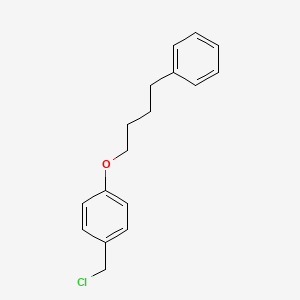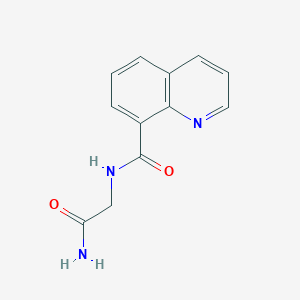
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide
Übersicht
Beschreibung
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide is a quinoline derivative known for its diverse applications in scientific research. This compound is characterized by the presence of a quinoline ring system, which is a heterocyclic aromatic organic compound. The unique structure of this compound makes it a valuable molecule in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)quinoline-8-carboxamide typically involves the reaction of quinoline-8-carboxylic acid with ethyl chloroformate to form an intermediate, which is then reacted with 2-aminoacetamide. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane. The reaction is carried out at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and high yield. The purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications, such as pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of novel materials and as a precursor for various industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(2-amino-2-oxoethyl)quinoline-8-carboxamide involves its interaction with specific molecular targets. In the context of Alzheimer’s disease, the compound inhibits amyloid-beta aggregation by binding to the amyloid-beta peptides, preventing their aggregation into toxic oligomers and plaques . In cancer therapy, the compound targets fibroblast activation protein (FAP), inhibiting its activity and thereby reducing tumor growth and progression .
Vergleich Mit ähnlichen Verbindungen
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide can be compared with other quinoline derivatives, such as:
(E)-N-(2-cinnamamidoethyl)-6,7-dimethoxyquinoline-2-carboxamide: Known for its anti-amyloid-beta aggregation activity.
(S)-8-amino-N-(2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide: Used in targeting fibroblast activation protein (FAP) for cancer therapy.
The uniqueness of this compound lies in its dual application in both Alzheimer’s disease research and cancer therapy, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C12H11N3O2 |
|---|---|
Molekulargewicht |
229.23 g/mol |
IUPAC-Name |
N-(2-amino-2-oxoethyl)quinoline-8-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c13-10(16)7-15-12(17)9-5-1-3-8-4-2-6-14-11(8)9/h1-6H,7H2,(H2,13,16)(H,15,17) |
InChI-Schlüssel |
GQOGCZYANKHBHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(=O)NCC(=O)N)N=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(Tetrahydropyran-4-yl)-1,4-dioxa-spiro[4.5]decane-8-carbonitrile](/img/structure/B8692112.png)

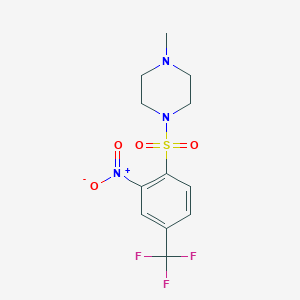
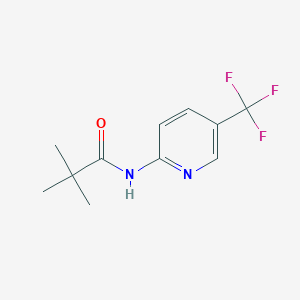
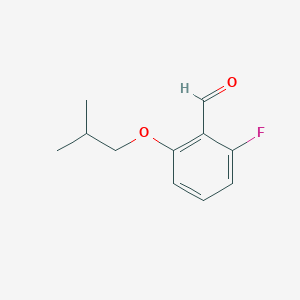
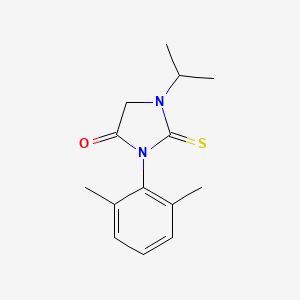
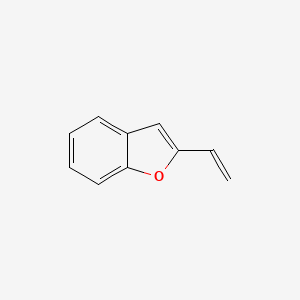

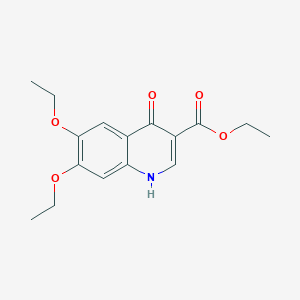
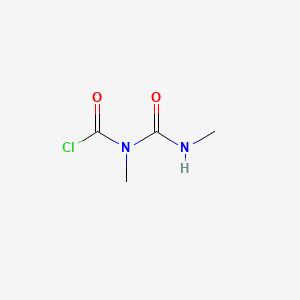

![4-[2-(4-Chlorophenyl)ethoxy]benzaldehyde](/img/structure/B8692199.png)
